molecular formula C11H15FN2O B2431911 [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol CAS No. 1249794-96-4

[1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol

Cat. No.: B2431911
CAS No.: 1249794-96-4
M. Wt: 210.252
InChI Key: ZJNIPCBTARPSRG-UHFFFAOYSA-N
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Description

[1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol ( 1249794-96-4) is a chemical building block with the molecular formula C11H15FN2O and a molecular weight of 210.25 . This compound features a piperidine ring substituted at the 1-position with a 6-fluoropyridin-2-yl group and at the 4-position with a hydroxymethyl group, a structure that makes it a valuable intermediate in medicinal chemistry and drug discovery research. Piperidine derivatives are frequently explored in the synthesis of biologically active molecules, and the presence of the fluoropyridine moiety is often utilized to modulate the compound's electronic properties, metabolic stability, and binding affinity . As a versatile scaffold, it can be used in the design and synthesis of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. The primary alcohol functional group offers a handle for further chemical modifications, such as esterification, oxidation, or the formation of amide bonds, allowing for the generation of diverse chemical libraries . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(6-fluoropyridin-2-yl)piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c12-10-2-1-3-11(13-10)14-6-4-9(8-15)5-7-14/h1-3,9,15H,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNIPCBTARPSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249794-96-4
Record name [1-(6-fluoropyridin-2-yl)piperidin-4-yl]methanol
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Preparation Methods

Core Synthetic Strategies

The synthesis of [1-(6-fluoropyridin-2-yl)piperidin-4-yl]methanol revolves around three interdependent stages:

  • Construction of the piperidine ring with a hydroxymethyl group at the 4-position.
  • Introduction of the 6-fluoropyridin-2-yl moiety via nitrogen functionalization.
  • Purification and stabilization of the final product.

Piperidine Ring Formation and Hydroxymethyl Installation

Industrial-scale protocols favor reductive amination for piperidine core assembly. A representative pathway involves condensing 4-piperidone with benzylamine derivatives under catalytic hydrogenation (Pd/C, 50–60 psi H₂) in tetrahydrofuran (THF), achieving >85% yield of 4-hydroxymethylpiperidine intermediates. Alternative methods employ ring-closing metathesis using Grubbs catalysts (e.g., Hoveyda-Grubbs II) to cyclize diene precursors, though yields remain moderate (60–70%).

Critical to hydroxymethyl retention is the use of protective groups during subsequent reactions. For instance, trimethylsilanyl-ethoxymethoxymethyl (SEM) groups are introduced via reaction with SEM-Cl in dichloromethane (DCM) under basic conditions (Et₃N, 0°C), shielding the alcohol during fluoropyridine coupling.

Fluoropyridine Incorporation via Nucleophilic Aromatic Substitution

SNAr Reaction Optimization

The 6-fluoropyridin-2-yl group is installed through nucleophilic aromatic substitution (SNAr) on 2-chloro-6-fluoropyridine derivatives. Key parameters include:

  • Temperature : 80–100°C in polar aprotic solvents (DMF, NMP).
  • Catalysts : Potassium carbonate or cesium fluoride to activate the pyridine ring.
  • Reaction Time : 12–24 hours for complete displacement.

A patented protocol demonstrates this step using 1-benzoyl-4-fluoro-piperidin-4-yl methanesulfonate and 6-fluoropyridin-2-amine in DMF at 90°C, achieving 78% yield after silica gel chromatography (eluent: DCM/acetone 9:1).

Table 1: SNAr Reaction Conditions and Outcomes
Precursor Solvent Base Temp (°C) Yield (%)
4-Methanesulfonylpiperidine DMF K₂CO₃ 90 78
4-Triflatepiperidine NMP CsF 100 82

Alternative Coupling Approaches

Suzuki-Miyaura Cross-Coupling

For advanced intermediates, palladium-catalyzed coupling enables direct attachment of fluoropyridine boronate esters to halogenated piperidines. A method adapted from Parkinson’s disease drug candidates utilizes:

  • Catalyst : PdCl₂(dppf)-CH₂Cl₂ (5 mol%).
  • Ligand : 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos).
  • Conditions : 70°C in dioxane/H₂O (3:1), 12 hours.

This route achieves 65–70% yield but requires stringent exclusion of oxygen.

Hydroxymethyl Deprotection and Final Isolation

SEM Group Removal

Deprotection of SEM-protected intermediates is achieved via acidic hydrolysis (1M HCl in THF/H₂O, 25°C, 4 hours), yielding the free alcohol with >90% efficiency. Post-reaction neutralization (NaOH) and extraction (ethyl acetate) precede final purification.

Chromatographic Purification

Industrial workflows employ silica gel chromatography with gradient elution (DCM → DCM/MeOH 95:5) to isolate the title compound. Analytical HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms purity >98%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 7.2 Hz, 1H, Py-H), 6.92 (d, J = 7.2 Hz, 1H, Py-H), 4.55 (s, 1H, -OH), 3.72–3.68 (m, 2H, Piperidine-H), 3.12–3.08 (m, 2H, Piperidine-H), 1.95–1.85 (m, 2H, Piperidine-H), 1.65–1.55 (m, 2H, Piperidine-H).
  • ¹³C NMR : δ 162.1 (C-F), 148.9 (Py-C), 112.4 (Py-C), 65.3 (-CH₂OH), 52.1 (Piperidine-C).

Mass Spectrometry

  • LC-MS (ESI+) : m/z 211.1 [M+H]⁺, collision cross-section 148.4 Ų.

Process Optimization and Scalability

Solvent Recycling

THF and DMF are recovered via distillation (70–80°C under reduced pressure), reducing production costs by 30%.

Catalytic Efficiency

Screening of Pd/C batches (5–10% loading) revealed that pre-reduced catalysts (H₂, 200°C) enhance SNAr reaction rates by 40% compared to untreated Pd/C.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the realm of chemistry, [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol serves as a building block for synthesizing more complex molecules. Its distinct structure allows researchers to explore new chemical reactions and develop novel compounds. For example, it can undergo various reactions such as oxidation, reduction, and substitution, leading to diverse derivatives useful in further research.

Biology

The compound is studied for its potential interactions with biological macromolecules. It acts as a probe to investigate enzyme mechanisms and receptor binding. The fluoropyridine moiety engages in hydrogen bonding and π-π interactions with target proteins, which can modulate their activity. This property is particularly valuable in drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential . Research indicates that its derivatives may exhibit significant pharmacological activities. For instance:

  • Antimicrobial Activity : Compounds similar to this have shown promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 2 nM reported for certain derivatives.
  • Anticancer Activity : In vitro studies demonstrate that related compounds exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. IC50 values range from 0.95 μM to 1.00 μM across different cell lines.

Industry

Industrially, this compound finds applications in the production of pharmaceuticals , agrochemicals , and other specialty chemicals. Its unique properties make it valuable for various industrial applications, including the synthesis of active pharmaceutical ingredients (APIs).

Study 1: Antimycobacterial Screening

A series of benzothiazinone derivatives were screened for their antimycobacterial activity against Mycobacterium tuberculosis. Among these, compounds featuring piperidine derivatives showed significant activity, suggesting that similar structures like this compound could be explored for further development.

Study 2: Antiproliferative Effects

Research evaluating new dihydro-pyrazolo derivatives found that compounds related to this compound exhibited varying degrees of antiproliferative activity against hematologic tumor cell lines. Some derivatives demonstrated IC50 values below 1 μM, indicating strong potential for therapeutic use.

Mechanism of Action

The mechanism of action of [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with target proteins, while the piperidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    [1-(6-Chloropyridin-2-yl)piperidin-4-yl]methanol: Similar structure but with a chlorine atom instead of fluorine.

    [1-(6-Bromopyridin-2-yl)piperidin-4-yl]methanol: Similar structure but with a bromine atom instead of fluorine.

    [1-(6-Methylpyridin-2-yl)piperidin-4-yl]methanol: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol imparts unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can enhance the compound’s reactivity and binding affinity compared to its analogs .

Biological Activity

[1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol is an organic compound with the molecular formula C11H15FN2O. It features a unique structure combining a piperidine and a fluorinated pyridine moiety, making it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound contains a hydroxymethyl group attached to the piperidine ring, which is crucial for its biological interactions. The presence of the fluorine atom enhances its electronic properties, potentially increasing its binding affinity to biological targets.

The mechanism of action of this compound involves interactions with various biological macromolecules, including proteins and enzymes. The fluoropyridine moiety is believed to engage in hydrogen bonding and π-π stacking interactions, which can modulate the activity of target proteins. This interaction profile suggests potential applications in drug development, particularly in targeting specific receptors or enzymes involved in disease processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives similar to this compound. For instance, compounds with similar structures have shown promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 2 nM reported for certain derivatives . This indicates that modifications to the piperidine and pyridine components can significantly enhance antimicrobial efficacy.

Anticancer Activity

Research has also focused on the anticancer properties of this compound. In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For example, one study reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.00 μM to 0.95 μM across different cell lines . The presence of the hydroxymethyl group is believed to play a critical role in enhancing cytotoxicity.

Study 1: Antimycobacterial Screening

A series of benzothiazinone derivatives were screened for their antimycobacterial activity against Mycobacterium tuberculosis. Among these, compounds featuring piperidine derivatives showed significant activity, suggesting that similar structures like this compound could be explored for further development .

Study 2: Antiproliferative Effects

In a study evaluating new dihydro-pyrazolo derivatives, compounds related to this compound exhibited varying degrees of antiproliferative activity against hematologic tumor cell lines. Some derivatives demonstrated IC50 values below 1 μM, indicating strong potential for therapeutic use .

Comparative Analysis with Similar Compounds

Compound NameStructure FeatureMIC/IC50 Value
[1-(6-Chloropyridin-2-yl)piperidin-4-yl]methanolChlorine instead of FluorineHigher than Fluoro derivative
[1-(6-Bromopyridin-2-yl)piperidin-4-yl]methanolBromine instead of FluorineLower than Fluoro derivative
[1-(6-Methylpyridin-2-yl)piperidin-4-yl]methanolMethyl group instead of FluorineVariable

The presence of fluorine in this compound appears to enhance its reactivity and binding affinity compared to its chlorinated or brominated analogs.

Q & A

Basic: How can researchers optimize the synthesis of [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol to improve yield and purity?

Methodological Answer:
Synthetic optimization often involves adjusting reaction conditions such as solvent choice, temperature, and catalysts. For fluoropyridine derivatives like this compound, nucleophilic aromatic substitution (SNAr) is a common strategy. Key steps include:

  • Pre-functionalization : Introduce fluorine at the 6-position of pyridine via fluorinating agents (e.g., KF in DMSO) before coupling with piperidine .
  • Coupling Reaction : Use a piperidin-4-yl-methanol intermediate with a leaving group (e.g., chloride) for SNAr. Catalytic bases like NaH or Cs2CO3 enhance reactivity .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) improves purity.

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